

cross-validation of PCS1055's effects in different cell lines

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Compound of Interest		
Compound Name:	PCS1055	
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PCS1055: A Comparative Guide to its M4 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **PCS1055**, a novel antagonist for the muscarinic acetylcholine M4 receptor. The data presented herein is primarily derived from studies on engineered Chinese Hamster Ovary (CHO) cell lines, each stably expressing a specific human muscarinic receptor subtype. This allows for a detailed analysis of **PCS1055**'s selectivity and potency in a controlled cellular environment. While direct cross-validation studies in diverse native cell lines are not extensively available in the public domain, this guide offers a foundational understanding of **PCS1055**'s pharmacological profile and its performance relative to other muscarinic antagonists.

Performance Comparison of PCS1055

PCS1055 has been characterized as a potent and selective competitive antagonist of the M4 muscarinic receptor.[1] Its efficacy is most pronounced at the M4 subtype, with significantly lower activity at other muscarinic receptors.[1]

Table 1: PCS1055 Binding Affinity (Ki) at Muscarinic Receptor Subtypes



Compo und	M1 (Ki, nM)	M2 (Ki, nM)	M3 (Ki, nM)	M4 (Ki, nM)	M5 (Ki, nM)	Cell Line	Referen ce
PCS1055	1660	450	2230	6.5	>10000	СНО	[1]
Atropine	1.8	1.9	1.1	1.7	1.4	СНО	[1]
PD10280 7	130	1800	130	110	160	СНО	[1]
Pirenzepi ne	16	460	250	790	160	СНО	[1]
Tropicam ide	130	300	220	120	200	СНО	[1]
AF-DX 384	120	41	470	160	330	СНО	[1]

Note: Data for competitor compounds is provided for comparative purposes and was obtained under similar experimental conditions.

Table 2: Functional Inhibition of Oxotremorine-M (Oxo-

M) Activity by PCS1055

Receptor Subtype	Fold Greater Inhibition by PCS1055 (vs. M4)	Cell Line
M1	255	СНО
M2	69.1	СНО
M3	342	СНО
M5	>1000	СНО

This table illustrates the functional selectivity of **PCS1055** in inhibiting the activity of the muscarinic agonist Oxotremorine-M. The values represent how many times more potent **PCS1055** is at the M4 receptor compared to the other subtypes in a GTP-y-[35S] binding assay.[1]



Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

- Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic M1, M2, M3, M4, or M5 receptors.
- Membrane Preparation: Cells are harvested and homogenized in a buffer solution. The cell membranes are then isolated by centrifugation.
- Binding Reaction: Cell membranes are incubated with a specific concentration of the radioligand [³H]-N-methylscopolamine ([³H]-NMS) and varying concentrations of the competing ligand (**PCS1055** or other antagonists).
- Incubation: The reaction is carried out at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.
- Detection: The amount of radioligand bound to the receptors is measured using a scintillation counter after separating the bound from the free radioligand by filtration.
- Data Analysis: The inhibition constant (Ki) is calculated from the concentration-response curves using the Cheng-Prusoff equation.[1]

GTP-y-[35S] Binding Assay

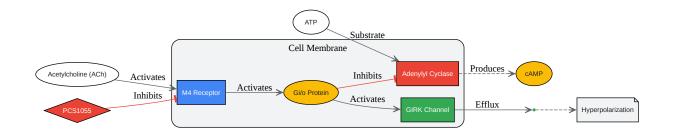
- Objective: To determine the functional antagonist activity of PCS1055 by measuring its ability to inhibit agonist-stimulated G-protein activation.
- Cell Membranes: Prepared from CHO cells expressing the specific muscarinic receptor subtype.
- Reaction Mixture: Membranes are incubated with the muscarinic agonist oxotremorine-M
 (Oxo-M) in the presence of varying concentrations of PCS1055. The reaction buffer also
 contains GDP and the non-hydrolyzable GTP analog, GTP-γ-[35S].

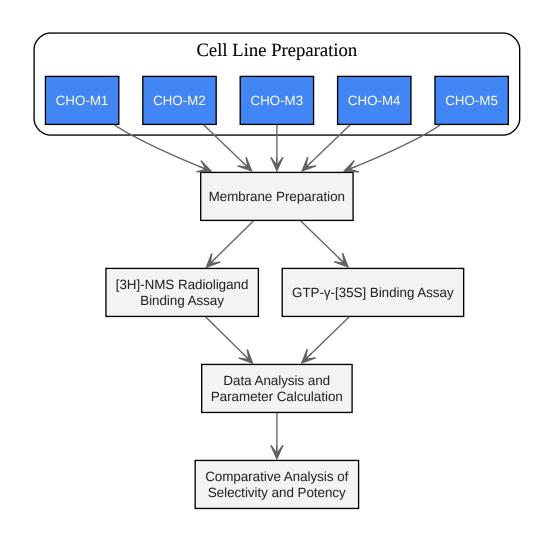


- Mechanism: Agonist binding to the G-protein coupled muscarinic receptor facilitates the exchange of GDP for GTP-y-[35S] on the Gα subunit. An antagonist will inhibit this process.
- Measurement: The amount of [35S] incorporated into the G-proteins is quantified by scintillation counting after filtration.
- Analysis: The data is used to determine the potency of the antagonist in inhibiting the agonist-induced response.[1]

Visualizations Signaling Pathway of the M4 Muscarinic Receptor







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References

- 1. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
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